Biotinyl-CoA

Biotin metabolism Enzyme kinetics Substrate specificity

Researchers requiring a minimal-structure probe for CoA-dependent enzyme studies or biotin degradation pathway reconstitution face failure with substitutes like free biotin or linker-modified analogs. Biotinyl-CoA solves this as the direct substrate for biotin:CoA ligase (EC 6.2.1.11), providing the unique bifunctionality of a CoA moiety for enzyme recognition and a biotin handle (Kd ≈ 10⁻¹⁵ M) for streptavidin-based purification. - Enables activity-based protein profiling (ABPP) of CoA-binding proteins without linker-derived steric interference. - Serves as the baseline comparator for calibrating novel biotinylated CoA probes. - Available with defined stability specifications for reproducible in vitro pathway reconstitution.

Molecular Formula C31H50N9O18P3S2
Molecular Weight 993.8 g/mol
Cat. No. B1249455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiotinyl-CoA
Molecular FormulaC31H50N9O18P3S2
Molecular Weight993.8 g/mol
Structural Identifiers
SMILESCC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CCCCC4C5C(CS4)NC(=O)N5)O
InChIInChI=1S/C31H50N9O18P3S2/c1-31(2,25(44)28(45)34-8-7-19(41)33-9-10-62-20(42)6-4-3-5-18-21-16(12-63-18)38-30(46)39-21)13-55-61(52,53)58-60(50,51)54-11-17-24(57-59(47,48)49)23(43)29(56-17)40-15-37-22-26(32)35-14-36-27(22)40/h14-18,21,23-25,29,43-44H,3-13H2,1-2H3,(H,33,41)(H,34,45)(H,50,51)(H,52,53)(H2,32,35,36)(H2,38,39,46)(H2,47,48,49)/t16-,17-,18-,21-,23-,24-,25+,29-/m1/s1
InChIKeyWNMONPKUDXWVKE-OLABLILRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Biotinyl-CoA Selection Guide: Metabolism and Biotinylation Studies


Biotinyl-CoA (Biotinyl-coenzyme A, CAS 2799-51-1) is an acyl-CoA derivative formed by the condensation of biotin with coenzyme A [1]. It is not a universal metabolic intermediate but the specific product of biotin:CoA ligase (EC 6.2.1.11) [2] and the substrate for the reverse reaction in biotin salvage and degradation pathways [3]. Its primary utility in research stems from its dual functionality: the CoA moiety enables recognition by CoA-dependent enzymes, while the biotin moiety provides a high-affinity handle (Kd ≈ 10⁻¹⁵ M for avidin/streptavidin) for detection, purification, and immobilization. Unlike free biotin or other biotinylated analogs, Biotinyl-CoA occupies a unique niche at the intersection of biotin metabolism, CoA biochemistry, and chemical biology tool development.

Why Biotinyl-CoA Is Irreplaceable


Generic substitution of Biotinyl-CoA with readily available alternatives such as free biotin, acetyl-CoA, malonyl-CoA, dethiobiotin, or biotinylated fatty acyl-CoAs will lead to experimental failure because Biotinyl-CoA possesses a unique combination of structural features that are not simultaneously present in any single substitute. Free biotin lacks the CoA moiety and therefore cannot serve as a substrate for CoA-dependent enzymes or participate in assays requiring CoA recognition [1]. Acetyl-CoA and malonyl-CoA lack the biotin handle essential for streptavidin-based detection and purification workflows. Dethiobiotin, a biotin analog, exhibits only 26% of the activity of biotin as a substrate for biotinyl-CoA synthetase [2], precluding its use as a quantitative substitute. Biotinylated acyl-CoAs with linker arms (e.g., 12-N-biotinyl(aminododecanoyl) CoA) introduce variable steric bulk that alters enzyme kinetics in ways Biotinyl-CoA does not. The evidence below quantifies these differences precisely.

Biotinyl-CoA vs. Analogs: Quantitative Evidence


Dethiobiotin vs. Biotin Substrate Activity

Biotinyl-CoA synthetase (EC 6.2.1.11) exhibits substantially reduced catalytic activity when dethiobiotin is substituted for biotin as the substrate. In assays using the purified enzyme from Mycoplana sp. No. 166, ATP + dethiobiotin + CoA generated product at only 26% of the activity observed with biotin as the substrate under identical conditions [1].

Biotin metabolism Enzyme kinetics Substrate specificity

Chemoproteomic Profiling: Biotin-tagged vs. Untagged CoA

A biotin-tagged CoA probe (structurally analogous to Biotinyl-CoA in its biotin-CoA conjugate architecture) enabled the chemoproteomic identification of mitochondrial malic enzyme 2 (ME2) as a novel CoA-binding protein—a discovery not possible with untagged CoA or CoA alone, which lack the affinity handle for streptavidin enrichment and detection [1]. The probe identified several metabolic enzymes not previously known to utilize CoA, validating its utility for target deorphanization.

Chemical proteomics Activity-based protein profiling CoA-binding proteins

Biotin Moiety: Streptavidin Affinity Advantage

The biotin moiety of Biotinyl-CoA confers the strongest known non-covalent interaction in biology, with an affinity constant for avidin and streptavidin of approximately Kd ≈ 10⁻¹⁵ M [1]. Acetyl-CoA, malonyl-CoA, and other common metabolic acyl-CoAs lack this biotin handle entirely, making them undetectable by streptavidin-based methods without additional derivatization steps.

Assay development Protein biotinylation Streptavidin affinity

Biotinyl-CoA Synthetase Cofactor & Substrate Requirements

Biotinyl-CoA synthetase from Mycoplana sp. No. 166 requires Mg²⁺ as an essential metal cofactor for activity; Mn²⁺ can partially substitute for Mg²⁺ but with unquantified reduction in catalytic efficiency [1]. Additionally, the synthetic biotin analog actithiazic acid serves as an effective alternative substrate, though specific activity relative to biotin was not reported in the primary characterization [2].

Enzyme cofactor requirements Biotin metabolism Assay optimization

Biotin Attachment Domain Proteins Inhibit Acetyl-CoA Carboxylase

Biotin attachment domain-containing proteins (BADCPs), which are inactive analogs of biotin carboxyl carrier proteins lacking the biotin prosthetic group, act as irreversible inhibitors of acetyl-CoA carboxylase (ACCase) in Arabidopsis thaliana [1]. These BADCPs displace active, biotin-containing biotin carboxyltransferase subunits from the ACCase complex, demonstrating that the presence of the biotin moiety (as in Biotinyl-CoA-dependent pathways) is structurally essential for enzyme function.

Plant biochemistry Acetyl-CoA carboxylase Enzyme inhibition

Storage Stability: Powder vs. Solution

According to vendor technical datasheets, Biotinyl-CoA powder stored at -20°C is stable for 3 years, while Biotinyl-CoA in solution stored at -80°C is stable for 1 year [1]. These defined storage specifications provide procurement planning guidance that is not uniformly available for custom-synthesized biotinylated CoA analogs with variable linker arms.

Compound storage Stability Procurement logistics

Biotinyl-CoA Procurement and Applications


Microbial Biotin Degradation Pathway Reconstitution

Biotinyl-CoA is the direct product of biotin:CoA ligase (EC 6.2.1.11), the first committed step in microbial biotin degradation [1]. For researchers reconstituting this pathway in vitro to study biotin salvage in bacteria, Biotinyl-CoA is the essential starting material for downstream catabolic steps. Neither free biotin nor other biotin analogs can substitute, as the CoA moiety is required for subsequent enzymatic transformations [2]. Procurement of high-purity Biotinyl-CoA with defined stability specifications ensures reproducible pathway reconstitution.

Chemoproteomic Profiling of CoA-Binding Proteins

Biotin-tagged CoA probes (of which Biotinyl-CoA is the minimal structural archetype) enable activity-based protein profiling (ABPP) and chemoproteomic workflows for deorphanizing CoA-binding proteins [3]. These probes facilitate streptavidin enrichment of protein targets from complex lysates followed by LC-MS/MS identification. Biotinyl-CoA provides the baseline scaffold against which linker-modified biotinylated CoA analogs are compared for steric and kinetic optimization in target-specific probe development.

Enzymatic Synthesis of Biotinyl-CoA

Biotinyl-CoA can be synthesized enzymatically using purified biotinyl-CoA synthetase from Mycoplana sp. No. 166 or other microbial sources. Optimal reaction conditions require Mg²⁺ (1-10 mM), ATP, biotin, and CoA at pH 7.5-8.0 [4]. Dethiobiotin may be substituted but yields only 26% activity relative to biotin [5]. Synthesized Biotinyl-CoA can be purified via anion-exchange chromatography and used immediately in downstream assays or stored at -80°C in solution for up to 1 year.

Biotinylated CoA Probe Quality Control Standard

Biotinyl-CoA serves as a reference standard for calibrating the activity and specificity of novel biotinylated CoA probes with extended linker arms (e.g., 12-N-biotinyl(aminododecanoyl) CoA). Its defined structure and absence of linker-derived steric effects make it the baseline comparator for evaluating how linker modifications alter enzyme kinetics, binding affinity, and cellular permeability. Researchers developing bespoke biotinylated CoA tools should procure Biotinyl-CoA to establish baseline performance metrics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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